7-Bromo-6-methylbenzo[d]thiazol-2-amine
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Overview
Description
7-Bromo-6-methylbenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C8H7BrN2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-methylbenzo[d]thiazol-2-amine typically involves the bromination of 6-methylbenzothiazole followed by amination. One common method includes the reaction of 6-methylbenzothiazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 7-position. The resulting intermediate is then treated with ammonia or an amine to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-methylbenzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols
Properties
Molecular Formula |
C8H7BrN2S |
---|---|
Molecular Weight |
243.13 g/mol |
IUPAC Name |
7-bromo-6-methyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H7BrN2S/c1-4-2-3-5-7(6(4)9)12-8(10)11-5/h2-3H,1H3,(H2,10,11) |
InChI Key |
ANLIXSKLCWCFNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)N)Br |
Origin of Product |
United States |
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